molecular formula C15H12F2OS B1334111 3,5-Difluoro-4'-(ethylthio)benzophenone CAS No. 844885-23-0

3,5-Difluoro-4'-(ethylthio)benzophenone

Cat. No.: B1334111
CAS No.: 844885-23-0
M. Wt: 278.3 g/mol
InChI Key: ZGIUAJGFOFIFLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4’-(ethylthio)benzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 4-ethylthiophenol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for 3,5-Difluoro-4’-(ethylthio)benzophenone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Difluoro-4’-(ethylthio)benzophenone is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4’-(ethylthio)benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain biological targets. The ethylthio group also plays a role in modulating the compound’s chemical reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4’-(ethylthio)benzophenone is unique due to the combination of fluorine atoms and an ethylthio group, which imparts distinct chemical and biological properties. This combination enhances its reactivity, binding affinity, and selectivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

(3,5-difluorophenyl)-(4-ethylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2OS/c1-2-19-14-5-3-10(4-6-14)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIUAJGFOFIFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374261
Record name 3,5-Difluoro-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-23-0
Record name 3,5-Difluoro-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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